molecular formula C13H18ClNO2 B14620158 Carbamic chloride, methyl[3-(pentyloxy)phenyl]- CAS No. 59732-06-8

Carbamic chloride, methyl[3-(pentyloxy)phenyl]-

Cat. No.: B14620158
CAS No.: 59732-06-8
M. Wt: 255.74 g/mol
InChI Key: MXVCJLWURDISCF-UHFFFAOYSA-N
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Description

Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:

    Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.

    Solvent: Common solvents include dichloromethane or toluene.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, toluene, or acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.

Major Products

    Carbamates: Formed by reaction with alcohols.

    Ureas: Formed by reaction with amines.

    Amines: Formed by reduction or hydrolysis.

Scientific Research Applications

Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.

    Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.

    Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.

Uniqueness

Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.

Properties

CAS No.

59732-06-8

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3

InChI Key

MXVCJLWURDISCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl

Origin of Product

United States

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